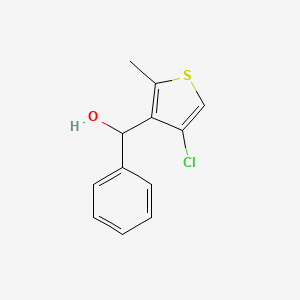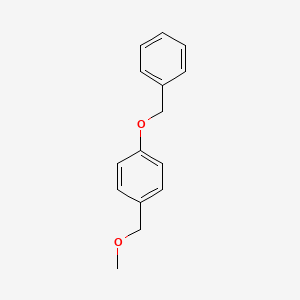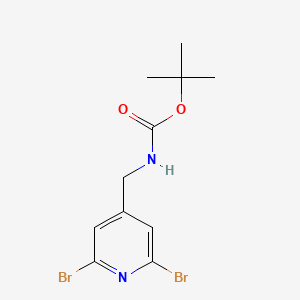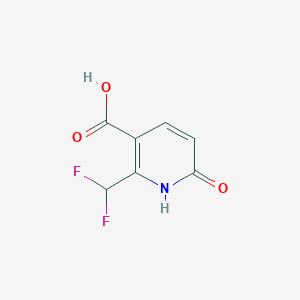
(5-Methylthiophen-3-yl)-thiophen-2-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methylthiophen-3-yl)(thiophen-2-yl)methanol: is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol typically involves the reaction of 5-methylthiophene-3-carbaldehyde with thiophene-2-boronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding thiophene derivatives with reduced functional groups.
Substitution: The thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Oxidation: Formation of (5-Methylthiophen-3-yl)(thiophen-2-yl)ketone.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of halogenated or nitrated thiophene derivatives.
科学研究应用
Chemistry: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine: Thiophene derivatives, including (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. These compounds are being investigated for their therapeutic potential in various diseases .
Industry: In the industrial sector, thiophene derivatives are used as additives in the production of polymers, dyes, and other specialty chemicals. They are also explored for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
作用机制
The mechanism of action of (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For example, some thiophene derivatives inhibit enzymes involved in inflammation or cancer cell proliferation .
相似化合物的比较
- Thiophene-2-carbaldehyde
- 5-Methylthiophene-3-carbaldehyde
- Thiophene-2-boronic acid
Comparison: (5-Methylthiophen-3-yl)(thiophen-2-yl)methanol is unique due to the presence of both 5-methylthiophene and thiophene-2-yl groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
属性
分子式 |
C10H10OS2 |
|---|---|
分子量 |
210.3 g/mol |
IUPAC 名称 |
(5-methylthiophen-3-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H10OS2/c1-7-5-8(6-13-7)10(11)9-3-2-4-12-9/h2-6,10-11H,1H3 |
InChI 键 |
UISMRDGSBROMRZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CS1)C(C2=CC=CS2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15242428.png)
![2-{1-[(Butan-2-yl)amino]ethyl}phenol](/img/structure/B15242430.png)
![5-[(But-3-yn-2-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B15242436.png)
![Methyl 2-((benzo[d]thiazol-2-ylsulfonyl)methyl)-3-bromo-6-methoxybenzoate](/img/structure/B15242442.png)

![1-[(5-Chlorothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15242477.png)





